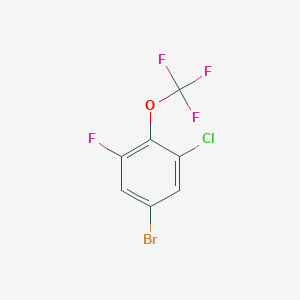
5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene
Übersicht
Beschreibung
“5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene” is a type of organic compound that contains the trifluoromethoxy group . The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl ethers, such as “5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene”, can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene” can be analyzed using various methods such as electron diffraction and spectroscopy supplemented with ab initio calculations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene” include a molecular weight of 276.99 g/mol . It has a topological polar surface area of 9.2 Ų .
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Intermediates
Research into halogen-containing benzenes, such as 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene, has highlighted their role in forming stable benzenium ions in specific chemical environments. These ions are instrumental in understanding reaction mechanisms and synthesizing novel compounds. For instance, the study of protonation of halogen-containing benzenes in HF-SbF5 revealed insights into the structure and reactivity of fluoro-, chloro-, and bromomesitylenium and xylenium ions, offering a pathway to novel synthetic routes (Brouwer, 2010).
Organometallic Synthesis
Compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene have been identified as versatile starting materials for organometallic synthesis. These compounds facilitate the preparation of various synthetically useful reactions, highlighting the potential of halogen-substituted benzenes in organometallic chemistry (Porwisiak & Schlosser, 1996).
Nucleophilic Substitution Reactions
The application of 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene derivatives in generating new organofluorine compounds has been demonstrated. These compounds serve as versatile intermediates, facilitating nucleophilic substitution reactions that yield a wide array of organofluorine compounds, underscoring their importance in developing new materials and pharmaceuticals (Castagnetti & Schlosser, 2001).
Halogenation and Derivatization
Studies on controlled halogenation of trifluoromethoxy and bis(trifluoromethoxy)benzenes have provided valuable insights into the synthesis of halogenated derivatives. These processes, which avoid hydrolysis of the -OCF3 group, offer a method for producing compounds with potential applications in material science and pharmaceutical development, showcasing the adaptability of halogen-containing benzenes in chemical synthesis (Herkes, 1977).
Wirkmechanismus
Zukünftige Richtungen
The future directions for “5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene” and similar compounds lie in overcoming the limitations and challenges of the trifluoromethoxylation reaction . This includes finding more stable and efficient trifluoromethoxylation reagents and improving the stability of the trifluoromethoxide anion .
Eigenschaften
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXWRFFMZCPVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



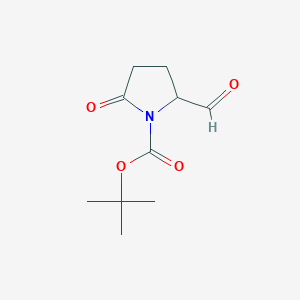
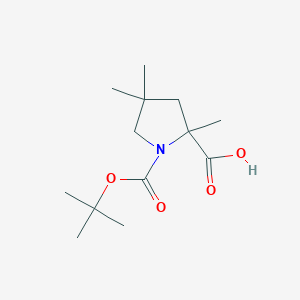
![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)
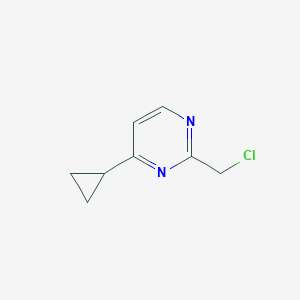


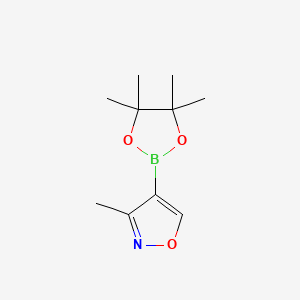
![5-bromo-3H-pyrazolo[3,4-b]pyridine](/img/structure/B1379910.png)
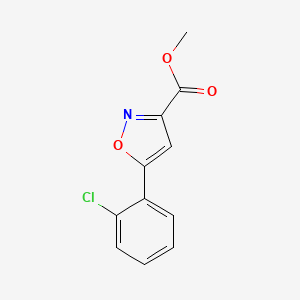
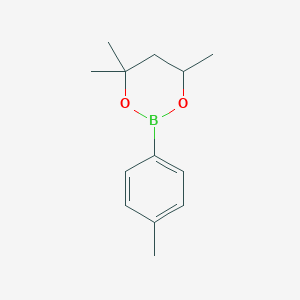
![[(5-Bromopyridin-2-yl)carbamothioyl]carbamic acid](/img/structure/B1379914.png)
![Butyl(methyl){[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}amine](/img/structure/B1379916.png)
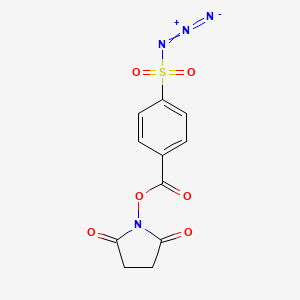
![6-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1379918.png)